molecular formula C18H17NO4 B14905704 Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B14905704
M. Wt: 311.3 g/mol
InChI Key: ICQLEBBHGCJIJO-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, an oxazepine ring, and a carboxylate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . The reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the oxazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in neuroinflammation and neuroprotection . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

methyl 4-benzyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C18H17NO4/c1-22-18(21)14-7-8-16-15(9-14)11-19(17(20)12-23-16)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3

InChI Key

ICQLEBBHGCJIJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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